2-((2-Fluorophenoxy)methyl)benzaldehyde
Description
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-3-4-8-14(13)17-10-12-6-2-1-5-11(12)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYNDPMKNATJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation of 2-Fluorophenol
The most direct method involves reacting 2-(bromomethyl)benzaldehyde with 2-fluorophenol in the presence of a base. A representative protocol derived from analogous syntheses (,) proceeds as follows:
Reaction conditions :
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Solvent : Dimethylformamide (DMF) or acetone
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Temperature : 60–80°C
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Time : 6–12 hours
Procedure :
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2-Fluorophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) are suspended in DMF.
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2-(Bromomethyl)benzaldehyde (1.0 equiv) is added dropwise at 60°C.
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The mixture is stirred until completion (monitored by TLC).
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Work-up involves quenching with ice water, extraction with ethyl acetate, and column chromatography.
Key Data :
This method’s limitations include competing oxidation of the aldehyde group and side reactions from over-alkylation. Substituting NaH for K₂CO₃ reduces reaction time to 4–6 hours but requires anhydrous conditions ().
Reduction of Ester Intermediates
Synthesis via Benzyl Ester Reduction
To avoid aldehyde oxidation, some protocols first prepare the benzyl ester derivative, followed by reduction:
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Esterification : 2-(Hydroxymethyl)benzaldehyde is converted to its ethyl ester using ethyl chloroformate.
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Etherification : The ester reacts with 2-fluorophenol under Mitsunobu conditions (DIAD, PPh₃).
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Reduction : The ester is reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) ().
Optimized Parameters :
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Reduction Agent : DIBAL-H (2.5 equiv) in toluene at −78°C
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Purity : >99% (after flash chromatography)
This three-step approach circumvents aldehyde reactivity issues but increases synthetic complexity.
Transition-Metal-Catalyzed Cross-Coupling
Ullmann-Type Coupling
Copper-catalyzed coupling between 2-fluorophenol and 2-(iodomethyl)benzaldehyde offers a high-yielding alternative:
Catalytic System :
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃
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Solvent : DMSO at 110°C
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 8 hours |
| Scalability | Up to 100 g |
This method avoids harsh bases and improves regioselectivity compared to nucleophilic substitution ().
Alternative Methods and Emerging Approaches
Photoredox Catalysis
Recent studies propose visible-light-mediated C–O bond formation using iridium photocatalysts. While untested for this specific compound, analogous reactions achieve 70–80% yields under mild conditions ().
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-((2-Fluorophenoxy)methyl)benzoic acid
Reduction: 2-((2-Fluorophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((2-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds are structurally or functionally related to 2-((2-Fluorophenoxy)methyl)benzaldehyde, differing in substituent type, position, or backbone modifications:
2-(2-Fluorophenoxy)benzaldehyde
- Molecular Formula : C₁₃H₉FO₂
- Molecular Weight : 216.208 g/mol
- Key Differences: Lacks the methylene (–CH₂–) bridge between the benzaldehyde and fluorophenoxy groups. The direct oxygen linkage results in a planar molecular geometry, as observed in crystallographic studies . This reduces rotational flexibility compared to the target compound.
2-[Methoxy(phenyl)methyl]benzaldehyde (2a)
- Molecular Formula : C₁₅H₁₄O₂
- Molecular Weight : 226.27 g/mol
- Key Differences: Substitutes the fluorophenoxy group with a methoxy-phenylmethyl moiety. The methoxy group (–OCH₃) is less electron-withdrawing than fluorine, altering electronic properties and reactivity. Synthesized via n-BuLi-mediated formylation .
4-(2-Fluorophenoxy)benzaldehyde
- Molecular Formula : C₁₃H₉FO₂
- Molecular Weight : 216.208 g/mol
- Key Differences: Fluorophenoxy group is para to the aldehyde on the benzaldehyde ring. Positional isomerism affects dipole moments and crystal packing .
2-Fluoro-3-methoxybenzaldehyde
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- Key Differences : Simpler structure with fluorine and methoxy groups at adjacent positions on a single aromatic ring. Widely used in drug discovery due to its small size and high purity (>98%) .
Physicochemical and Electronic Properties
Key Observations:
Flexibility: The methylene bridge in 2-((2-Fluorophenoxy)methyl)benzaldehyde increases rotatable bonds (3 vs. 2 in non-bridged analogues), enhancing conformational diversity for ligand-receptor interactions.
Electronic Effects : Fluorine’s electronegativity stabilizes negative charge density, making the compound more reactive toward nucleophilic attack than methoxy-substituted analogues .
Polarity : Positional isomerism (e.g., para vs. ortho substitution) significantly impacts solubility and crystallization behavior .
Biological Activity
2-((2-Fluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-((2-Fluorophenoxy)methyl)benzaldehyde features a benzaldehyde functional group attached to a fluorinated phenoxy group. The presence of the fluorine atom enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that 2-((2-Fluorophenoxy)methyl)benzaldehyde exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes essential for bacterial metabolism. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of 2-((2-Fluorophenoxy)methyl)benzaldehyde are attributed to its ability to induce apoptosis in cancer cells. The compound interacts with specific signaling pathways that regulate cell survival and proliferation. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
The mechanism of action for 2-((2-Fluorophenoxy)methyl)benzaldehyde involves several pathways:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition.
- Membrane Disruption : The compound's lipophilicity may enhance its ability to penetrate cellular membranes, affecting membrane integrity and function.
- Signal Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated compounds, including 2-((2-Fluorophenoxy)methyl)benzaldehyde. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : In vitro experiments on human cancer cell lines demonstrated that treatment with 2-((2-Fluorophenoxy)methyl)benzaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, supporting its role as an anticancer agent.
Comparative Analysis
To better understand the biological activity of 2-((2-Fluorophenoxy)methyl)benzaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Phenoxy)methylbenzaldehyde | Lacks fluorine | Moderate antimicrobial activity |
| 4-Fluorobenzaldehyde | Simple structure | Well-studied for reactivity |
| 3-((4-Fluorophenoxy)methyl)benzaldehyde | Fluorine at para position | Enhanced anticancer properties |
The unique positioning of the fluorine atom in 2-((2-Fluorophenoxy)methyl)benzaldehyde influences its reactivity and biological interactions compared to its analogs.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((2-Fluorophenoxy)methyl)benzaldehyde, and how can reaction purity be optimized?
Answer:
A common route involves nucleophilic substitution between 2-fluorophenol derivatives and benzaldehyde precursors under basic conditions. For example, reacting 2-fluorophenol with a benzyl halide followed by oxidation to introduce the aldehyde group. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Using K₂CO₃ or NaH as bases to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor via TLC and HPLC .
Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion [M⁺] at m/z 216.21 (C₁₃H₉FO₂) with fragmentation patterns matching the substituents .
- HPLC : Retention time comparison against standards and >98% area-under-curve for purity .
Advanced: How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Frontier molecular orbitals : HOMO localized on the fluorophenoxy group (nucleophilic sites), LUMO on the aldehyde (electrophilic reactivity).
- Reactivity indices : Fukui functions identify susceptible sites for electrophilic/nucleophilic attacks .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways, aiding in solvent selection for synthesis .
Advanced: How can researchers resolve contradictions in kinetic data during reaction mechanism studies?
Answer:
- Rate law determination : Use stopped-flow spectroscopy or in-situ FTIR to monitor intermediates. For example, pseudo-first-order kinetics under excess nucleophile conditions .
- Isotopic labeling : Replace ¹⁸O in the aldehyde group to track oxygen transfer in oxidation steps .
- Computational validation : Compare experimental activation energies (Eₐ) with DFT-calculated transition states to validate mechanisms .
Advanced: What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Covalent docking : Use Schrödinger Suite or AutoDock to model aldehyde-nucleophile (e.g., cysteine) interactions in enzyme active sites .
- Biochemical assays :
- Mutagenesis : Replace catalytic nucleophiles (e.g., Ser→Ala in hydrolases) to confirm covalent adduct formation .
Basic: What precautions are necessary when handling this compound in experimental settings?
Answer:
- Storage : Under nitrogen at 2–8°C in amber vials to prevent aldehyde oxidation .
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
- Spill management : Neutralize with sodium bisulfite (1 M) to convert aldehydes to non-volatile adducts .
Advanced: How do structural modifications (e.g., halogen substitution) alter this compound’s properties?
Answer:
- Electron-withdrawing effects : Fluorine increases electrophilicity of the aldehyde (↑ reaction rates in nucleophilic additions) .
- Steric effects : Bulkier substituents (e.g., Cl vs. F) reduce accessibility to enzyme active sites, altering bioactivity .
- Comparative studies : Use Hammett plots (σ values) to correlate substituent effects with reaction rates or binding affinities .
Advanced: What crystallographic techniques are suitable for determining its solid-state structure?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
Basic: How can researchers validate synthetic intermediates using spectroscopic data?
Answer:
- IR spectroscopy : Confirm aldehyde formation (νC=O ~1700 cm⁻¹) and ether linkages (νC–O–C ~1250 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign CH₂ bridge protons .
Advanced: What role does this compound play in material science applications (e.g., photonics)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
